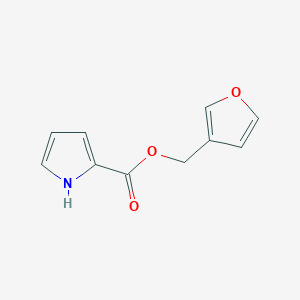

3-Furfuryl 2-pyrrolecarboxylate

Descripción general

Métodos De Preparación

Rutas sintéticas:: La preparación sintética del 3-Furfuryl 2-pirrolcarboxilato implica la esterificación del ácido 1H-pirrol-2-carboxílico con alcohol furfurilico. La reacción generalmente ocurre en condiciones ácidas, y el proceso de esterificación forma el compuesto deseado.

Producción industrial:: Si bien los métodos de producción a escala industrial no están ampliamente documentados, la síntesis a escala de laboratorio proporciona una base para una mayor exploración. Los investigadores pueden optimizar las condiciones de reacción y ampliar el proceso para aplicaciones industriales.

Análisis De Reacciones Químicas

El 3-Furfuryl 2-pirrolcarboxilato puede participar en varias reacciones químicas:

Hidrólisis del éster: En condiciones básicas, el enlace éster se puede hidrolizar para producir ácido 1H-pirrol-2-carboxílico y alcohol furfurilico.

Oxidación y reducción: La parte furfurilica puede sufrir reacciones de oxidación o reducción.

Reacciones de sustitución: El grupo carboxilato puede participar en reacciones de sustitución.

- Esterificación: Alcohol furfurilico, catalizador ácido (por ejemplo, ácido sulfúrico).

- Hidrólisis: Condiciones alcalinas (por ejemplo, hidróxido de sodio).

- Oxidación/Reducción: Diversos agentes oxidantes o reductores.

- Sustitución: Nucleófilos apropiados (por ejemplo, haluros).

Productos principales:: Los productos primarios dependen de las condiciones específicas de la reacción. La hidrólisis produce ácido 1H-pirrol-2-carboxílico y alcohol furfurilico, mientras que otras reacciones pueden conducir a derivados modificados.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds related to 3-furfuryl 2-pyrrolecarboxylate exhibit promising anticancer properties. For example, derivatives of pyrrole have been shown to inhibit the growth of various cancer cell lines, suggesting that this compound may possess similar activities.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrrole derivatives exhibited cytotoxic effects comparable to cisplatin, a well-known chemotherapeutic agent .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. The presence of the furan and pyrrole rings may enhance its ability to disrupt microbial membranes.

- Research Findings : In vitro tests revealed that certain derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating potential as a new class of antibiotics .

Polymer Chemistry

The compound can be utilized in polymer synthesis, particularly in creating new materials with enhanced properties. Its reactivity allows it to participate in various polymerization reactions.

- Application Example : Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for advanced material applications .

Conductive Polymers

Due to the electronic properties of the furan and pyrrole units, this compound can be used in the development of conductive polymers. These materials are essential for applications in organic electronics and sensors.

Mecanismo De Acción

El mecanismo exacto por el cual el 3-Furfuryl 2-pirrolcarboxilato ejerce sus efectos sigue siendo un área de investigación en curso. Es probable que interactúe con objetivos moleculares o vías específicas, influyendo en los procesos celulares.

Comparación Con Compuestos Similares

Si bien las comparaciones detalladas son escasas, los investigadores pueden explorar compuestos relacionados para resaltar la singularidad del 3-Furfuryl 2-pirrolcarboxilato. Los compuestos similares podrían incluir otros derivados del pirrol o moléculas que contienen furano.

Recuerde que se necesitan más estudios para dilucidar completamente las propiedades y aplicaciones del compuesto. Si necesita información más específica o tiene preguntas adicionales, no dude en preguntar

Actividad Biológica

3-Furfuryl 2-pyrrolecarboxylate, also known as 1H-Pyrrole-2-carboxylic acid 3-furanylmethyl ester, is a compound derived from the root of Pseudostellaria heterophylla . This compound has garnered attention for its potential biological activities, including antibacterial and anti-inflammatory properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 191.18 g/mol |

| CAS Number | 119767-00-9 |

| Boiling Point | 335.3 °C |

| Appearance | Oil |

| Storage Condition | 2-8 °C |

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. In a study assessing various metabolites in colostrum, this compound was identified among others that showed beneficial effects, suggesting its potential role in enhancing milk quality and providing antibacterial properties against pathogens .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been highlighted in various studies. It is suggested that compounds from the same plant source may contribute to reducing inflammation, which can be particularly beneficial in clinical settings where inflammation plays a crucial role in disease progression.

Study on Metabolomics

In a metabolomics study involving sows fed with fermented Chinese medicine feed additives, significant changes in the composition of colostrum were noted. The presence of this compound was linked to enhanced antibacterial and anti-inflammatory ingredients, indicating its potential as a functional additive in animal nutrition .

Comparative Analysis with Other Compounds

A comparative analysis of various natural compounds isolated from Pseudostellaria heterophylla demonstrated that this compound had comparable bioactivity to other known phytochemicals. This positions it as a promising candidate for further pharmacological exploration.

Future Research Directions

Given the preliminary findings regarding the biological activities of this compound, future research should focus on:

- Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its effects.

- Clinical Trials : Evaluating its efficacy and safety in human subjects.

- Formulation Development : Exploring its potential incorporation into dietary supplements or pharmaceuticals aimed at combating infections and inflammation.

Propiedades

IUPAC Name |

furan-3-ylmethyl 1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-10(9-2-1-4-11-9)14-7-8-3-5-13-6-8/h1-6,11H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYQMTPUTVJNPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(=O)OCC2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152579 | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119767-00-9 | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119767009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Furfuryl pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: In what plant species has 3-Furfuryl pyrrole-2-carboxylate been identified?

A1: 3-Furfuryl pyrrole-2-carboxylate has been found in both Pseudostellaria heterophylla [] and Brachystemma calycinum [].

Q2: What is the significance of finding 3-Furfuryl pyrrole-2-carboxylate in Pseudostellaria heterophylla?

A2: This was the first time 3-Furfuryl pyrrole-2-carboxylate, along with three other compounds, had been isolated from Pseudostellaria heterophylla []. This discovery adds to the understanding of the plant's chemical composition and potential medicinal properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.